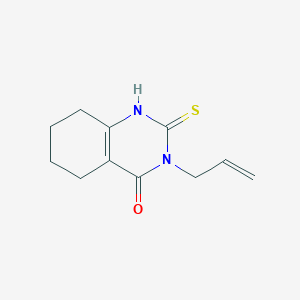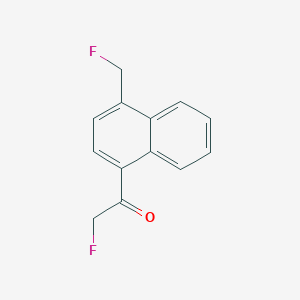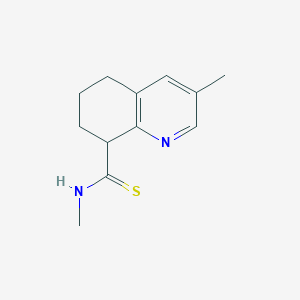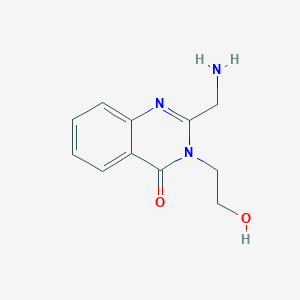
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is a quinazoline derivative with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an aminomethyl group and a hydroxyethyl group attached to a quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with appropriate aminomethyl and hydroxyethyl precursors. One common method involves the use of Rh(III)-catalyzed coupling reactions, which provide a pathway to prepare diverse quinazoline derivatives under mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while reduction of the quinazolinone core may produce dihydroquinazolinone derivatives.
科学的研究の応用
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and hydroxyethyl groups may play a role in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)quinazolin-4(3H)-one: Lacks the hydroxyethyl group, which may affect its biological activity and chemical reactivity.
3-(2-Hydroxyethyl)quinazolin-4(3H)-one: Lacks the aminomethyl group, which may influence its binding properties and mechanism of action.
Uniqueness
2-(Aminomethyl)-3-(2-hydroxyethyl)quinazolin-4(3H)-one is unique due to the presence of both aminomethyl and hydroxyethyl groups, which can enhance its versatility in chemical reactions and potential biological activities. This dual functionality allows for a broader range of applications compared to similar compounds.
特性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
2-(aminomethyl)-3-(2-hydroxyethyl)quinazolin-4-one |
InChI |
InChI=1S/C11H13N3O2/c12-7-10-13-9-4-2-1-3-8(9)11(16)14(10)5-6-15/h1-4,15H,5-7,12H2 |
InChIキー |
FDHXJOIFDWBXDA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)CN)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



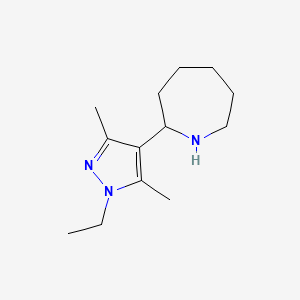




![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)

